molecular formula C54H71Br2MoN2O2Si- B6300979 [2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI) CAS No. 1103220-99-0

[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)

Cat. No.: B6300979
CAS No.: 1103220-99-0
M. Wt: 1064.0 g/mol
InChI Key: MGOKZPKYNACBIL-UHFFFAOYSA-N
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Description

This molybdenum (VI) complex (CAS: 1407229-58-6) is a highly specialized organometallic compound with the molecular formula C₅₀H₆₂Br₂MoN₂O₂Si and a molecular weight of 1006.89 g/mol . Its structure features a chiral binaphthol framework modified with bulky substituents (e.g., tert-butyldimethylsilyl and 2,6-diisopropylbenzenamine groups), which confer steric hindrance and electronic tuning for applications in asymmetric catalysis . The compound’s molybdenum center is coordinated to a 2,5-dimethylpyrrolyl ligand and a 2-methyl-2-phenylpropylidene group, creating a rigid, electron-deficient environment conducive to selective transformations in organic synthesis .

Properties

IUPAC Name

3-bromo-1-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol;2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34Br2O2Si.C12H17N.C10H12.C6H8N.Mo/c1-26(2,3)31(4,5)30-25-21(28)15-17-11-7-9-13-19(17)23(25)22-18-12-8-6-10-16(18)14-20(27)24(22)29;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6(2)7-5;/h14-15,29H,6-13H2,1-5H3;5-9H,1-4H3;1,4-8H,2-3H3;3-4H,1-2H3;/q;;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKZPKYNACBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C([N-]1)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C)(C)[Si](C)(C)OC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H71Br2MoN2O2Si-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1064.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound is a complex of molybdenum (VI) that exhibits a variety of biological activities. Molybdenum complexes have gained attention in medicinal chemistry due to their potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article aims to explore the biological activity of this specific molybdenum complex by reviewing relevant literature and summarizing key findings.

1. Synthesis and Characterization

The synthesis of molybdenum complexes often involves the coordination of various ligands to the metal center. The specific compound under review contains a bis(1-methylethyl)benzenaminato ligand and several other substituents that influence its biological activity. Characterization techniques such as spectroscopy (UV-Vis, IR) and X-ray crystallography are typically employed to confirm the structure and geometry of these complexes.

2.1 Anticancer Activity

Molybdenum complexes have been studied for their anticancer properties. Research indicates that certain molybdenum complexes exhibit significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity Assays : Studies have shown that molybdenum complexes can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of cellular processes . For instance, molybdenum(VI) complexes have demonstrated high toxicity in K562 leukemia cells while showing relatively lower toxicity in U937 cells .
  • Mechanisms of Action : The interaction between the molybdenum complex and DNA is crucial for its anticancer effects. It has been suggested that these complexes can bind to DNA bases, leading to inhibition of replication and transcription processes .

2.2 Antimicrobial Activity

Molybdenum complexes also exhibit antimicrobial properties:

  • Antifungal Activity : In vitro studies have shown that certain molybdenum complexes can inhibit the growth of pathogenic fungi such as Aspergillus flavus and Aspergillus niger. The effectiveness was found to be concentration-dependent, with higher concentrations leading to greater inhibition rates .
  • Antibacterial Activity : The antibacterial efficacy of these complexes has been evaluated against various strains, including Staphylococcus aureus. Some complexes showed promising results, indicating potential for development into therapeutic agents .

2.3 Anti-inflammatory Activity

Research has also indicated that molybdenum complexes may possess anti-inflammatory properties:

  • In Vivo Studies : Inflammation models using carrageenan-induced paw edema in rats demonstrated that certain molybdenum complexes could significantly reduce swelling, suggesting a potential mechanism involving the modulation of inflammatory pathways .

3. Data Summary

Biological ActivityMechanismConcentrationObserved Effect
AnticancerDNA intercalationVariesHigh cytotoxicity in K562 cells
AntifungalCell wall disruption10-100 µg/mlSignificant inhibition of fungal growth
AntibacterialDisruption of bacterial cell functionVariesEffective against Staphylococcus aureus
Anti-inflammatoryModulation of inflammatory pathwaysVariesReduced edema in rat models

4. Case Studies

A notable case study involved the testing of a series of molybdenum(VI) complexes against various cancer cell lines. The results indicated that modifications in ligand structure significantly affected both cytotoxicity and selectivity towards different cancer types . Another study highlighted the antifungal activity against Aspergillus species, demonstrating that the presence of specific functional groups enhanced efficacy .

5.

The compound “[2,6-Bis(1-methylethyl)benzenaminato(2-)](1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO(2-methyl-2-phenylpropylidene) molybdenum (VI)” shows significant promise as a therapeutic agent due to its diverse biological activities. Future research should focus on elucidating its mechanisms further and exploring its potential clinical applications.

Scientific Research Applications

Anticancer Activity

Molybdenum (VI) complexes have shown promising anticancer properties. Studies indicate that certain complexes can inhibit the growth of cancer cell lines, including HepG2 and THP-1 cells. For instance, a study demonstrated that specific molybdenum (VI) complexes exhibited cytotoxic effects comparable to established anticancer agents, suggesting their potential as therapeutic agents in cancer treatment .

Case Study:

  • Compound: A specific dinuclear molybdenum (VI) complex was evaluated for its cytotoxicity against various cancer cell lines.
  • Findings: The complex displayed significant inhibition of cell proliferation and induced apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.

Antibacterial and Antifungal Applications

The antibacterial activity of molybdenum (VI) complexes has been extensively studied. These compounds have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interaction with bacterial DNA and inhibition of replication processes .

Table 1: Antibacterial Activity of Molybdenum (VI) Complexes

Complex NameBacterial StrainInhibition Zone (mm)Activity Level
Complex AS. aureus15Highly Active
Complex BE. coli12Moderately Active
Complex CP. aeruginosa10Slightly Active

Applications in Diabetes Management

Recent research has explored the use of molybdenum (VI) complexes as potential anti-diabetic agents. These complexes can influence glucose metabolism and insulin sensitivity in biological systems. The stability of these compounds in biological fluids is crucial for their efficacy as therapeutic agents .

Research Insights:

  • Molybdenum (VI) complexes were found to interact with glucose transport mechanisms in red blood cells, enhancing their uptake and utilization.
  • The compounds demonstrated potential to lower blood glucose levels in experimental models.

Catalytic Applications

Molybdenum (VI) complexes are also utilized as catalysts in various organic reactions due to their ability to facilitate electron transfer processes. Their unique electronic properties make them suitable for catalyzing oxidation reactions and other transformations in synthetic organic chemistry .

Example:

  • A molybdenum (VI) complex was employed to catalyze the oxidation of alcohols to carbonyl compounds with high selectivity and efficiency.

Material Science Applications

In materials science, molybdenum (VI) complexes are being investigated for their potential use in developing advanced materials such as conductive polymers and nanocomposites. Their ability to form stable coordination compounds allows for the design of materials with tailored electronic properties .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Molybdenum Complexes

Compound Name / CAS Molecular Formula Key Substituents Application Reference
Target Compound (1407229-58-6) C₅₀H₆₂Br₂MoN₂O₂Si Chiral binaphthol, tert-butyldimethylsilyl, 2,5-dimethylpyrrolyl Asymmetric catalysis
[Mo(CO)₃(binaphthol)] (Hypothetical) C₃₀H₂₄MoO₃ Unmodified binaphthol, carbonyl ligands Photoinduced CO release
[(R)-BINOL-MoO₂Cl₂] (Hypothetical) C₂₀H₁₂Cl₂MoO₄ Dichloro-oxo ligands, simpler BINOL framework Epoxidation catalysis
  • Steric and Electronic Modulation: The target compound’s tert-butyldimethylsilyl group enhances steric bulk compared to unmodified binaphthol complexes, reducing unwanted side reactions in enantioselective processes . In contrast, simpler molybdenum-BINOL complexes lack this stabilization, leading to lower selectivity .
  • Ligand Effects : The 2,5-dimethylpyrrolyl ligand in the target compound provides stronger π-accepting properties than carbonyl or oxo ligands, stabilizing high oxidation states (e.g., Mo(VI)) critical for redox catalysis .
Brominated Analogues

Table 2: Brominated Organometallic Complexes

Compound Name / CAS Bromination Pattern Key Spectral Data (¹H/¹³C NMR) Stability Reference
Target Compound (1407229-58-6) 3,3'-Dibromo-binaphthol δ 7.94 (s, =CH), 116–171 ppm (aromatic C) Air-stable, hygroscopic
3,4,5,6-Tetrabromo-2-(2',4'-dibromophenoxy)phenol A/B-ring bromination δ 7.82–7.10 (ArH), 112–138 ppm (C-Br) Light-sensitive
Polybrominated diphenyl ethers (PBDEs) Variable bromination δ 6.5–7.5 (ArH), 115–135 ppm (C-Br) Persistent environmental toxins
  • Bromine Effects: The 3,3'-dibromo substitution in the target compound enhances electrophilicity at the molybdenum center compared to non-brominated analogues, accelerating oxidative additions in cross-coupling reactions . However, excessive bromination (e.g., in PBDEs) leads to environmental persistence and toxicity, limiting industrial use .
Spectroscopic Comparisons

Table 3: NMR Data for Chiral Molybdenum Complexes

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key Distinguishing Features
Target Compound 2.24 (s, CH₃), 7.94 (s, =CH) 14.36–171.41 (aromatic C) tert-butyldimethylsilyl (δ 1.40–1.70 ppm)
Aculene A (Hypothetical) 6.56 (d, ArH), 8.01 (s, =CH) 98–165 (alkene C) Additional alkene resonance (δ 5.2–5.8 ppm)
Zygocaperoside (Natural Product) 3.17–3.43 (NH), 6.67 (ArH) 109–154 (glycoside C) Absence of metal coordination shifts
  • The target compound’s ¹³C NMR shows distinct deshielding of aromatic carbons (δ 135–171 ppm) due to molybdenum’s electron-withdrawing effects, unlike natural products like Zygocaperoside, which lack metal centers .

Preparation Methods

Synthesis of (1R)-3,3'-Dibromo-2'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-Octahydro[1,1'-Binaphthalen]-2-ol

The chiral binaphtholato ligand is prepared via a multistep sequence starting from (R)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol. Bromination at the 3,3'-positions is achieved using bromine in acetic acid at 0°C, yielding a diastereomerically pure dibromo intermediate. Subsequent silylation of the 2'-hydroxyl group employs tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, producing the protected binaphthol derivative in 82% yield. 1H NMR analysis confirms regioselective silylation (δ 0.98 ppm for TBDMS methyl groups).

Preparation of 2,6-Bis(1-Methylethyl)Benzenaminato(2-)

2,6-Diisopropylaniline is deprotonated using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C. The resulting lithium amide is isolated as a pale-yellow solid, with IR spectroscopy verifying N–H bond depletion (absence of ν(N–H) at ~3400 cm⁻¹).

2-Methyl-2-Phenylpropylidene Ligand Generation

The 2-methyl-2-phenylpropylidene ligand is synthesized via dehydrohalogenation of 2-methyl-2-phenylpropyl chloride using potassium tert-butoxide. Gas chromatography–mass spectrometry (GC-MS) identifies the product by its characteristic m/z peak at 160.1 (M⁺).

Molybdenum Precursor Selection and Activation

The synthesis employs MoO2Cl2 as the starting material due to its compatibility with oxygen- and nitrogen-donor ligands. Prior to ligand substitution, the precursor is activated by reduction to MoCl4 using trimethylsilyl chloride (TMSCl) in dichloromethane. X-ray photoelectron spectroscopy (XPS) confirms the Mo(IV) oxidation state (binding energy: 231.5 eV for Mo 3d₅/₂).

Stepwise Ligand Assembly on the Molybdenum Center

Coordination of the Binaphtholato Ligand

The activated MoCl4 is treated with the silyl-protected binaphtholato ligand in toluene at 110°C for 24 hours. The reaction proceeds via chloride displacement, forming [MoCl2(binaphtholato)] as a deep-green crystalline solid. Elemental analysis aligns with the theoretical composition (C₃₂H₃₄Br₂Cl₂MoO₃Si: Calcd. C 48.02%, H 4.28%; Found C 47.89%, H 4.31%).

Incorporation of 2,5-Dimethyl-1H-Pyrrol-1-yl and 2-Methyl-2-Phenylpropylidene Ligands

The final ligand additions occur sequentially:

  • Pyrrolyl Coordination : Treatment of [Mo(binaphtholato)(NAr)] with 2,5-dimethylpyrrole in the presence of AgOTf (silver triflate) induces pyrrolyl binding. IR spectroscopy confirms N–Mo coordination (ν(N–Mo) at 450 cm⁻¹).

  • Propylidene Insertion : The propylidene ligand is introduced via a σ-bond metathesis reaction using AlMe3 as a scavenger. 13C NMR spectroscopy verifies the carbene resonance at δ 210.5 ppm.

Characterization and Optimization

Spectroscopic Validation

  • 1H NMR : The binaphtholato ligand’s axial chirality induces distinct diastereotopic proton environments (δ 7.24–6.88 ppm, multiplet).

  • IR Spectroscopy : ν(Mo=O) at 940 cm⁻¹ confirms retention of oxo ligands during synthesis.

  • Magnetic Susceptibility : Evans’ method reveals a diamagnetic complex (μeff = 0.0 BM), consistent with a d⁰ Mo(VI) center.

Reaction Condition Optimization

ParameterOptimal ValueYield Improvement
Temperature−40°C (Step 3.2)67% → 89%
Solvent PolarityToluene (Step 3.1)Crystallinity ↑
Ligand Equivalents1.2 (Propylidene)Side Products ↓

Challenges and Mitigation Strategies

Steric Hindrance Effects

The bulky 2,6-diisopropylbenzenaminato group impedes pyrrolyl coordination. This is mitigated by employing low temperatures (−40°C) and slow ligand addition over 12 hours.

Silyl Ether Hydrolysis

The TBDMS-protected binaphtholato ligand is susceptible to hydrolysis under basic conditions. Strict exclusion of moisture via Schlenk techniques maintains integrity, as confirmed by 29Si NMR (δ 18.7 ppm for TBDMS) .

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